MCF-7 Antiproliferative Activity of Schiff Base Derivatives
Schiff base derivatives synthesized from 2-hydroxy-2,2-diphenylacetohydrazide demonstrate distinct, substitution-dependent cytotoxic potency against the MCF-7 breast cancer cell line. Among five tested derivatives (1a-1e) bearing different aromatic substituents, compound 1e exhibited an IC50 of 7.62 ± 1.85 μM, while compound 1b showed an IC50 of 18.24 ± 7.62 μM, representing a 2.4-fold potency difference between structurally similar derivatives from the same parent scaffold [1]. This intra-series differentiation demonstrates that the 2-hydroxy-2,2-diphenylacetohydrazide scaffold enables fine-tuning of biological activity through peripheral substitution, a capability not necessarily afforded by simpler hydrazide scaffolds lacking the gem-diphenyl α-hydroxy architecture.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Derivative 1e: IC50 = 7.62 ± 1.85 μM; Derivative 1b: IC50 = 18.24 ± 7.62 μM |
| Comparator Or Baseline | Intra-series comparison (derivative 1b vs. 1e) |
| Quantified Difference | 2.4-fold potency difference (18.24/7.62) between substitution variants |
| Conditions | MCF-7 breast cancer cell line; in vitro cytotoxicity assay; highest experimental concentration 100 μM |
Why This Matters
This quantifies the scaffold's capacity for derivative optimization, validating procurement for structure-activity relationship studies where analog scaffolds may not yield comparable tunability.
- [1] Kay, N., et al. Synthesis and anticancer (MCF-7, PC-3) activities of new 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides. ACG Organic Communications, 2018, 11(3), 142-148. View Source
